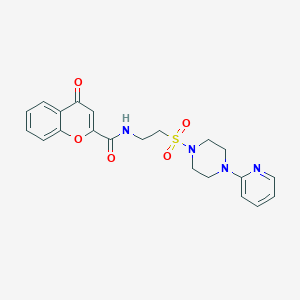
4-oxo-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions Research has explored the reactivity of related chromene derivatives, highlighting their utility in chemical synthesis. For instance, studies on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have demonstrated their interaction with S-methylisothiosemicarbazide hydroiodide, leading to the formation of novel triazine derivatives upon refluxing in pyridine or ethanol. These reactions underscore the chromene derivatives' versatility in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry and material science (Vetyugova et al., 2018).
Biological Activities and Applications Chromene derivatives have also been studied for their potential biological activities. Novel hydrazide, dihydropyridine, chromene, and benzochromene derivatives carrying biologically active sulfone moieties have been synthesized, demonstrating potential anticancer activity. This research suggests that chromene derivatives, through structural modifications, could serve as frameworks for developing new anticancer agents (Bashandy et al., 2011).
Molecular Docking and Estrogen Receptor Binding Further, substituted chromene-carbonitriles and dihydroquinoline derivatives have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines, showcasing significant anti-proliferative activities. Molecular docking studies with active compounds against Bcl-2 protein have shown good binding affinity, indicating the potential of chromene derivatives in designing estrogen receptor modulators and anticancer drugs (Parveen et al., 2017).
Antimicrobial Applications Additionally, chromene and pyrimidine coupled derivatives have been synthesized with antimicrobial properties, demonstrating the compound's utility in developing new antibacterial agents. This underscores the potential of chromene derivatives in addressing microbial resistance through the synthesis of novel antimicrobial compounds (Krishnamurthy et al., 2011).
Properties
IUPAC Name |
4-oxo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c26-17-15-19(30-18-6-2-1-5-16(17)18)21(27)23-9-14-31(28,29)25-12-10-24(11-13-25)20-7-3-4-8-22-20/h1-8,15H,9-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQPACAEHYUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2526405.png)

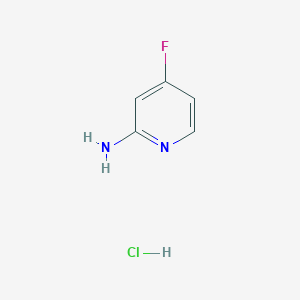
![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)
![1-(2-Ethoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2526411.png)
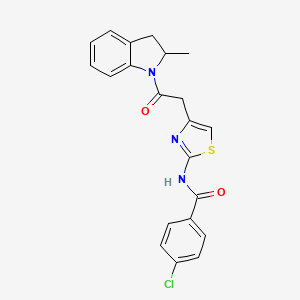
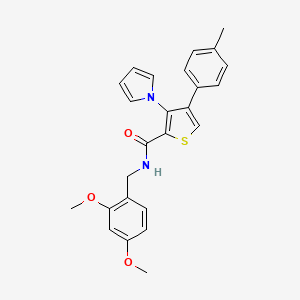
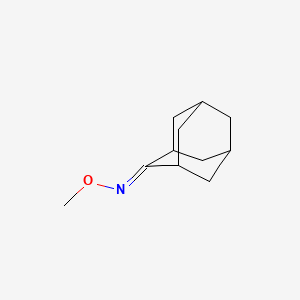
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)
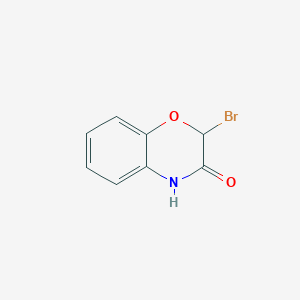
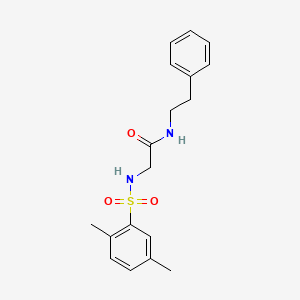
![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)
